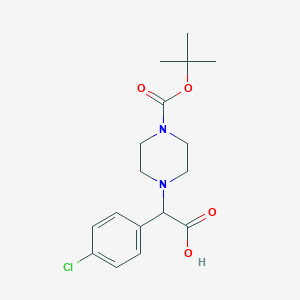

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine

Übersicht

Beschreibung

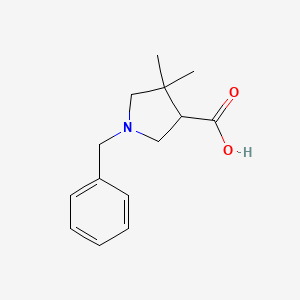

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine is a useful research compound. Its molecular formula is C17H27N3 and its molecular weight is 273.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways in Antidepressants

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine derivatives, such as Lu AA21004, have been investigated for their metabolism in the context of antidepressant drugs. These compounds undergo various oxidative processes, including hydroxylation and N-oxidation, primarily mediated by enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).

Piperazine Derivatives as α1-AR Antagonists

Derivatives of this compound have been designed and evaluated for their potential as α1-AR (alpha-1 adrenergic receptor) antagonists. These compounds show promise in this domain, suggesting potential therapeutic applications in conditions mediated by α1-AR (Li et al., 2008).

Potential in Atypical Antipsychotics

Research has explored the use of this compound compounds in developing atypical antipsychotics. These studies focus on synthesizing and modifying piperazine and piperidine derivatives to enhance their pharmacological potency and bioavailability, indicating their potential in treating psychotic disorders (Bolós et al., 1996).

Anti-Acetylcholinesterase Activity

Certain derivatives of this compound have been synthesized for their anti-acetylcholinesterase activity, which is significant in the context of treating conditions like Alzheimer's disease. Alterations in the benzamide moiety of these compounds have shown to dramatically enhance their activity (Sugimoto et al., 1990).

Dopamine Receptor Affinity

Synthesis and evaluation of compounds such as 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine have demonstrated their potential as dopamine receptor ligands. These findings are crucial for understanding and potentially treating disorders related to dopamine dysregulation (Guca, 2014).

Antidiabetic Properties

Research into this compound derivatives has also indicated their potential in managing diabetes. Compounds like PMS 812 have shown potent antidiabetic effects in animal models, primarily mediated by increased insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

Sigma-1 Receptor Ligands

N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, a class of this compound derivatives, have been identified as highly potent and selective sigma-1 receptor ligands. These compounds have significant implications in central nervous system disorders and have been considered for the development of imaging techniques like positron emission tomography (Moussa et al., 2010).

Tyrosine Kinase Inhibitor Metabolism

In the context of cancer treatment, compounds like 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib) have been studied. These are novel antineoplastic tyrosine kinase inhibitors whose metabolism in humans involves processes like N-demethylation and amide hydrolysis (Gong et al., 2010).

Organotin(IV) Compounds in Cancer Therapy

Organotin(IV) derivatives of this compound, such as R3SnL and R2SnLCl, have been synthesized and characterized, showing significant antibacterial, antifungal, and cytotoxic activity against cancer cells, indicating their potential in cancer therapy (Shaheen et al., 2018).

HIV-1 Entry Inhibitors

1,4-Disubstituted piperidine/piperazine derivatives, including N-(4-Fluoro-benzyl)piperazine analogs, have been synthesized and shown to be potent inhibitors of HIV-1 entry, demonstrating their potential as anti-HIV therapies (Dong et al., 2012).

Safety and Hazards

“1-Benzyl-4-(piperidin-4-ylmethyl)piperazine” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-benzyl-4-(piperidin-4-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-5,17-18H,6-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKLYRBVTHFMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)

![3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid](/img/structure/B3038672.png)

![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)

![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)

![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B3038684.png)

![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B3038686.png)